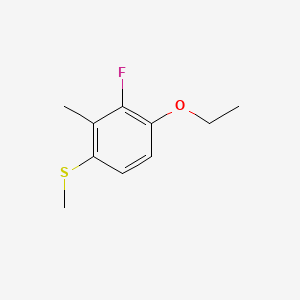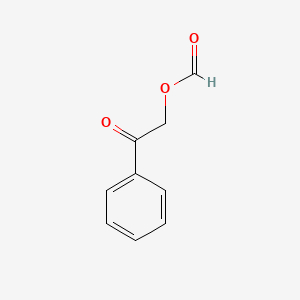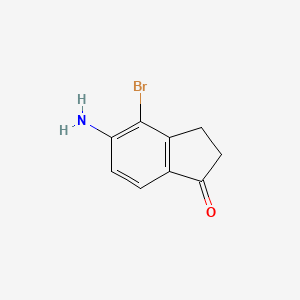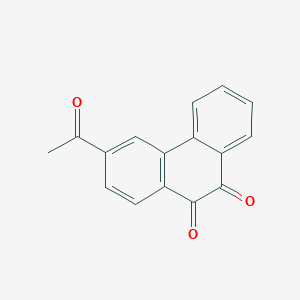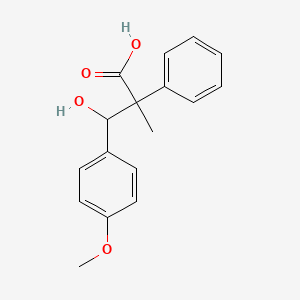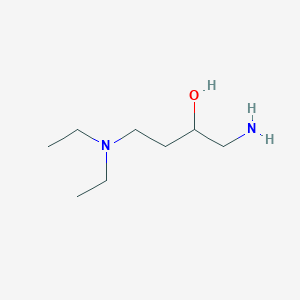
1-Amino-4-(diethylamino)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-(diethylamino)butan-2-ol is an organic compound with the molecular formula C8H20N2O. It is a versatile chemical used in various fields due to its unique structure and properties. The compound is characterized by the presence of both amino and hydroxyl functional groups, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-4-(diethylamino)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of diethylamine with 4-chlorobutan-2-ol under basic conditions. The reaction typically proceeds as follows: [ \text{Cl-(CH2)3-CH(OH)-CH3} + \text{(C2H5)2NH} \rightarrow \text{(C2H5)2N-(CH2)3-CH(OH)-CH3} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-4-(diethylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or alcohols.
Aplicaciones Científicas De Investigación
1-Amino-4-(diethylamino)butan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Amino-4-(diethylamino)butan-2-ol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
4-Amino-1-butanol: Similar structure but lacks the diethylamino group.
2-Amino-4-(diethylamino)butan-1-ol: Positional isomer with different functional group placement.
N,N-Diethyl-2-aminoethanol: Similar functional groups but shorter carbon chain.
Uniqueness: 1-Amino-4-(diethylamino)butan-2-ol is unique due to the presence of both amino and diethylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
7402-15-5 |
|---|---|
Fórmula molecular |
C8H20N2O |
Peso molecular |
160.26 g/mol |
Nombre IUPAC |
1-amino-4-(diethylamino)butan-2-ol |
InChI |
InChI=1S/C8H20N2O/c1-3-10(4-2)6-5-8(11)7-9/h8,11H,3-7,9H2,1-2H3 |
Clave InChI |
OQQKRNBWMQAHAU-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-bis(2-chloroethyl)-4-[(4-chlorophenyl)methylideneamino]aniline](/img/structure/B14016468.png)
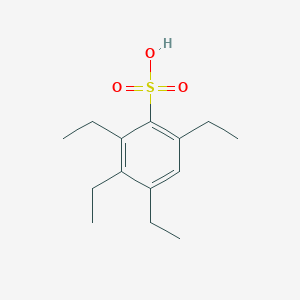
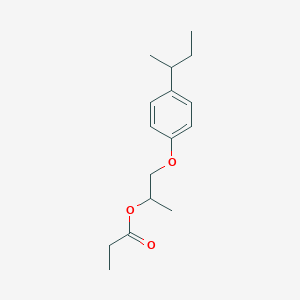
![4-[(Acetyloxy)acetyl]-2,6-dimethoxyphenyl acetate](/img/structure/B14016498.png)

![4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl Fluoride](/img/structure/B14016516.png)
